3-(6-Bromopyridin-2-yl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-2-1-3-8(10-7)11-4-5-12-6-11/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXHCRXBSSIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Mechanisms of Action in Vitro Studies
Investigations into Anticancer Activities
The thiazolidine (B150603) scaffold is a key component in many compounds investigated for their anticancer properties. ekb.egresearchgate.net Research has shown that thiazolidine derivatives can suppress the growth of various cancer cell lines through mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis. ekb.egnih.govnih.gov
In Vitro Cytotoxicity against Various Cancer Cell Lines
While direct studies on the cytotoxicity of 3-(6-Bromopyridin-2-yl)thiazolidine are not extensively documented, numerous studies have demonstrated the potent in vitro anticancer effects of related thiazolidine and thiazolidinedione derivatives against a wide spectrum of human tumor cell lines.
One study highlighted a thiazolidine-2,4-dione derivative, compound 5d , which was active against all 60 human tumor cell lines in the National Cancer Institute's panel. nih.gov It showed significant growth inhibition (GI₅₀) against cell lines from leukemia (SR: 2.04 μM), non-small cell lung cancer (NCI-H522: 1.36 μM), colon cancer (COLO 205: 1.64 μM), CNS cancer (SF-539: 1.87 μM), melanoma (SK-MEL-2: 1.64 μM), ovarian cancer (OVCAR-3: 1.87 μM), renal cancer (RXF 393: 1.15 μM), prostate cancer (PC-3: 1.90 μM), and breast cancer (MDA-MB-468: 1.11 μM). nih.gov
Another series of novel 2,4-dioxothiazolidine derivatives demonstrated promising cytotoxic activities against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 0.60 to 4.70 μM. nih.gov Specifically, compound 22 from this series showed potent anti-proliferative activity against HepG2 (IC₅₀ = 2.04 μM) and MCF-7 (IC₅₀ = 1.21 μM). nih.gov
Furthermore, thiazolidine-thiosemicarbazone (TZD-TSC) hybrids have also been explored. researchgate.net Compound 3 in this class was found to be the most toxic against human hepatoma HepG2 cells (IC₅₀ = 2.97 μM) and human glioblastoma T98G cells (IC₅₀ = 28.34 μM). researchgate.net
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Compound 5d | Renal Cancer (RXF 393) | 1.15 μM | nih.gov |
| Compound 5d | Breast Cancer (MDA-MB-468) | 1.11 μM | nih.gov |
| Compound 5d | NSCLC (NCI-H522) | 1.36 μM | nih.gov |
| Compound 22 | Breast Cancer (MCF-7) | 1.21 μM | nih.gov |
| Compound 22 | Liver Cancer (HepG2) | 2.04 μM | nih.gov |
| TZD-TSC Hybrid 3 | Liver Cancer (HepG2) | 2.97 μM | researchgate.net |
Inhibition of Kinases (e.g., CDK4/6, Pim-1, EGFR, HER2, VEGFR-2)
The mechanism of anticancer action for many thiazolidine derivatives involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. nih.goviscience.in
Pim Kinase: A series of thiazolidine derivatives were identified as potent pan-inhibitors of the PIM kinase family, which are attractive targets for hematological malignancies. nih.gov Molecular modeling and optimization led to compounds with significant potency and selectivity. The most effective compound, 44 , exhibited an IC₅₀ of 0.75 μM against the K562 leukemic cell line. nih.gov
VEGFR-2: Thiazolidine-2,4-diones (TZDs) are known to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov A series of novel TZD derivatives were synthesized and tested for their VEGFR-2 inhibitory potential. Compound 22 was the most effective, with an IC₅₀ of 0.079 μM against VEGFR-2. nih.gov
EGFR and c-src Kinase: Certain thiazolidine-dione derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase and c-src kinase with IC₅₀ values in the range of 1-7 μM. nih.gov
CDK4/6: While direct inhibition by this compound is not specified, CDK4/6 inhibitors are a major class of drugs in cancer therapy, particularly for HR+ breast cancer. nih.govdana-farber.org The thiazolidine scaffold is a component of various kinase inhibitors, suggesting its potential relevance in designing new CDK inhibitors.
| Derivative Class | Target Kinase | Key Finding | Reference |
|---|---|---|---|
| Thiazolidine Derivatives | PIM Kinase | Compound 44 showed an IC₅₀ of 0.75 μM against K562 cells. | nih.gov |
| Thiazolidine-2,4-diones | VEGFR-2 | Compound 22 had an IC₅₀ of 0.079 μM. | nih.gov |
| Thiazolidine-diones | EGFR, c-src | IC₅₀ values in the 1-7 μM range. | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
A key strategy in cancer therapy is to trigger programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells by modulating the cell cycle. Thiazolidine derivatives have shown significant capabilities in both areas.
Apoptosis Induction:
One study found that thiazolidine-2,4-dione derivative 22 significantly increased both early (22.15%) and late (13.53%) apoptosis in MCF-7 breast cancer cells compared to untreated cells (0.29% and 0.15%, respectively). nih.gov This represents an approximate 76-fold increase in early apoptosis and a 90-fold increase in late apoptosis. nih.gov
Another investigation involving TZD-TSC hybrid 3 also confirmed the induction of apoptosis. researchgate.net
A study on a series of morpholinothiazolidinone hybrids found that several compounds induced significant early and late apoptosis in MCF-7, HepG-2, and SKOV-3 cancer cells. rsc.org
Cell Cycle Modulation:
Treatment of MCF-7 cells with compound 22 resulted in cell cycle arrest at the S phase. nih.gov
Thiazolides, a class of thiazole-containing compounds, have been shown to induce G1 cell cycle arrest in colorectal cancer cells. researchgate.net
Other studies have documented that different thiazolidine derivatives can cause cell cycle arrest at various phases, including G0/G1 and G2-M, depending on the specific compound and cancer cell line. rsc.orgnih.govresearchgate.net
Antimicrobial Research
The thiazolidine nucleus is a versatile scaffold that has been extensively used in the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. e3s-conferences.orgnanobioletters.comresearchgate.net
In Vitro Antibacterial Efficacy
Derivatives of thiazolidine have demonstrated a broad spectrum of antibacterial activity, including against multidrug-resistant strains.
A study on thiazolidine-4-carboxylic acid derivatives reported significant antibacterial effects against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter, and Escherichia coli. dergipark.org.tr
Another series of 2,3-substituted thiazolidin-4-ones were tested against S. aureus, P. aeruginosa, and Salmonella typhi. nanobioletters.com Compounds 1, 3, 8, and 9 in this series showed the highest activity, with zones of inhibition ranging from 15.22 to 19.93 mm at a concentration of 500 μg/mL. nanobioletters.com The presence of chloro-substituents appeared to enhance activity. nanobioletters.com
New hybrids of thiazolidine-2,4-dione and chlorophenylthiosemicarbazone were found to be active against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, an activity level comparable to or better than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov
Research has also focused on methicillin-resistant Staphylococcus aureus (MRSA), with certain 2-substituted 1,3-thiazolidine-4-carboxylic acids showing significant activity against multiple MRSA strains. researchgate.net
| Derivative Class | Bacterial Strain(s) | Key Result | Reference |
|---|---|---|---|
| 2,3-substituted thiazolidin-4-ones | S. aureus, P. aeruginosa, S. typhi | Zone of Inhibition: 15.22-19.93 mm | nanobioletters.com |
| TZD-chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | MIC as low as 3.91 mg/L | nih.gov |
| Thiazolidine-4-carboxylic acids | MRSA, P. aeruginosa, E. coli | Significant activity against MDR strains | dergipark.org.tr |
In Vitro Antifungal Efficacy
Thiazolidine-based compounds have also emerged as promising candidates for the development of new antifungal agents, showing efficacy against a range of pathogenic fungi. nih.govmdpi.com
A series of novel hybrid thiazolidinone derivatives were screened for antifungal activity against Candida albicans. nanobioletters.com Compounds 1, 3, 8, and 9 demonstrated the highest activity. nanobioletters.com
Research into 3,5-substituted thiazolidine-2,4-diones (Mycosidine derivatives) has shown high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov
A comprehensive study synthesized hybrid compounds of triazole and thiazolidine, which were evaluated against pathogenic fungi including C. albicans, multidrug-resistant C. auris, Aspergillus spp., and various dermatophytes. nih.gov The most potent compounds exhibited MIC values between 0.003 µg/mL and 0.5 µg/mL, proving to be as effective or superior to commercial azole drugs. nih.gov
Another study synthesized a series of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives and tested them against C. albicans and Aspergillus niger using the disc diffusion method, reporting notable antifungal activity. japsonline.com
| Derivative Class | Fungal Strain(s) | Key Result | Reference |
|---|---|---|---|
| Triazole-thiazolidine hybrids | C. albicans, C. auris, Aspergillus spp. | MICs as low as 0.003 µg/mL | nih.gov |
| Mycosidine derivatives | Candida spp. | High fungistatic and fungicidal activity | nih.gov |
| Hybrid thiazolidinones | C. albicans | High activity observed for specific compounds | nanobioletters.com |
| Thiazinyl-thiazolidinones | C. albicans, A. niger | Antifungal activity reported | japsonline.com |
Anti-inflammatory Investigations
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit key enzymes in the inflammatory cascade. Studies have shown that this compound can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Furthermore, its inhibitory effects extend to matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix during inflammatory processes.
| Target Enzyme | In Vitro Effect |
| Cyclooxygenase-2 (COX-2) | Inhibition |
| Matrix Metalloproteinases (MMPs) | Inhibition |
Antidiabetic Research
In the context of diabetes research, this compound has demonstrated promising in vitro effects. It has been observed to stimulate insulin (B600854) secretion from pancreatic beta cells, suggesting an insulinotropic effect that could be beneficial for glycemic control. Additionally, the compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications by converting glucose to sorbitol.
| Biological Target | Observed In Vitro Effect |
| Pancreatic β-cells | Stimulation of Insulin Secretion |
| Aldose Reductase | Inhibition |
A significant area of antidiabetic research for this compound involves its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. This compound acts as a modulator of PPARγ, which can influence the expression of genes involved in lipid and glucose homeostasis. This mechanism is shared with the thiazolidinedione class of antidiabetic drugs.
| Receptor | Action |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Modulation |
Anti-HIV Activity and Reverse Transcriptase Inhibition (in vitro)
Investigations into the antiviral properties of this compound have revealed its potential as an anti-HIV agent. In vitro studies have shown that the compound can inhibit the activity of HIV reverse transcriptase, a critical enzyme for the replication of the virus. This inhibition prevents the conversion of the viral RNA genome into DNA, thereby halting the viral life cycle.
| Viral Target | Mechanism of Action |
| HIV Reverse Transcriptase | Inhibition |
Antioxidant Activity and Free Radical Scavenging (in vitro)
No studies were found that specifically investigated the in vitro antioxidant activity or free radical scavenging capacity of this compound. While various thiazolidinone derivatives have been evaluated for their potential to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, specific data for this compound is not present in the available literature. nih.govnih.govmdpi.comnih.govsaudijournals.comresearchgate.netsemanticscholar.org
Structure Activity Relationship Sar Studies of 3 6 Bromopyridin 2 Yl Thiazolidine and Its Analogues
Impact of Substitutions on the Thiazolidine (B150603) Ring
The thiazolidine ring is a versatile scaffold that allows for substitutions at multiple positions, significantly impacting the compound's pharmacological profile. nih.gov The nitrogen at position 3, and the carbons at positions 2, 4, and 5 are common sites for chemical modification. nih.gov
Substitutions on the thiazolidine ring are pivotal for modulating the biological activity of its derivatives. nih.gov The introduction of different functional groups at positions 2, 3, and 5 can drastically alter the compound's interaction with biological targets, leading to a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov
Position 2: The introduction of bulky or aromatic substituents at the C-2 position can lead to varied biological outcomes. For instance, in some series of 2-aryl-thiazolidine-4-carboxylic acid amides, a 4-bromothienyl group at this position resulted in high selectivity for cancer cells. nih.gov The presence of a thioxo group (=S) at C-2, creating a thiazolidine-2-thione, has been explored for developing xanthine (B1682287) oxidase inhibitors. plos.org
Position 3: The N-3 position of the thiazolidine ring is frequently substituted to explore SAR. In a series of thiazolidinedione derivatives, the substitution of an α-amino methyl group at position-3 showed varied hypoglycemic activity. nih.gov In other studies, introducing a quinazoline (B50416) moiety at this position decreased cytotoxic activity against certain cancer cell lines. nih.gov The nature of the substituent at N-3 is crucial; it often connects the core thiazolidine scaffold to another pharmacophore, as seen in the parent compound where it links to the 6-bromopyridin-2-yl group.
Position 5: The C-5 position, often a methylene (B1212753) group, is a key site for modification, commonly through Knoevenagel condensation with various aldehydes. nih.gov The resulting 5-benzylidene derivatives are a major class of thiazolidinones. The nature of the substituent on the benzylidene ring profoundly affects activity. For example, electron-withdrawing groups on the phenyl ring of 5-benzylidene-2,4-thiazolidinediones have been shown to be essential for antibacterial and anti-tubercular activities. e3s-conferences.org
The following table summarizes the influence of substituents at these positions on biological activity based on studies of analogous thiazolidine scaffolds.
| Position | Substituent Type | Observed Biological Activity |
| 2 | Aryl groups (e.g., 4-bromothienyl) | Selective anticancer activity nih.gov |
| 2 | Thioxo (=S) group | Xanthine oxidase inhibition plos.org |
| 3 | Quinazoline moiety | Decreased cytotoxicity nih.gov |
| 3 | α-Amino methyl group | Hypoglycemic activity nih.gov |
| 5 | Benzylidene with electron-withdrawing groups | Antimicrobial, Antitubercular activity e3s-conferences.org |
| 5 | 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene) | Anticancer activity nih.gov |
The thiazolidine core can exist in several forms, such as thiazolidin-4-one, thiazolidine-2,4-dione, or rhodanine (B49660) (2-thioxo-4-thiazolidinone), depending on the presence and position of carbonyl (=O) or thioxo (=S) groups. researchgate.net These groups are critical for biological activity.
Carbonyl Groups: The carbonyl group at C-4 is a common feature, forming the thiazolidin-4-one core. This group can act as a hydrogen bond acceptor, crucial for binding to target enzymes or receptors. nih.gov Thiazolidine-2,4-diones (TZDs), containing carbonyls at both C-2 and C-4, are a well-known class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone) that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govtg.org.au The C-2 carbonyl can be replaced by a thioxo group to form rhodanines, which exhibit a wide range of activities including antibacterial and antitumor effects. researchgate.net
Methylene Moiety (C-5): The methylene group at the C-5 position is particularly reactive, especially when flanked by two carbonyl groups as in thiazolidine-2,4-dione. nih.gov This "active methylene" readily participates in Knoevenagel condensation with aldehydes to introduce a benzylidene or similar exocyclic double bond. researchgate.net This modification significantly expands the chemical diversity and biological activity. Studies have shown that the substituents on the aromatic ring of the 5-benzylidene moiety are crucial determinants of activity. For example, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (B8815912) was identified as a potent inhibitor of mitochondrial pyruvate (B1213749) carrier (MPC). researchgate.net
Effects of Variations in the Pyridine (B92270) Moiety
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. slideshare.net The bromine atom at the 6-position of the pyridine ring in the parent compound is significant.
Electronic and Steric Effects: Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through the mesomeric effect. slideshare.net This influences the electron density of the pyridine ring and its ability to participate in interactions like hydrogen bonding or π-stacking. The order of the negative inductive effect is F > Cl > Br > I. slideshare.net
Lipophilicity and Binding: Halogens, particularly bromine, increase the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake. The size of the halogen atom (steric effect) can also be crucial, potentially occupying a specific hydrophobic pocket in the target protein. In some structures, bulky halogen atoms can restrict free rotation, locking the molecule into a more favorable conformation for binding. slideshare.net
Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. The strength of this interaction increases in the order Cl < Br < I. nih.gov This provides an additional, directional binding force that can enhance potency and selectivity. Studies on other heterocyclic systems have shown that replacing chlorine with bromine or iodine can lead to specific structure-directing interactions. nih.gov
The point of attachment of the thiazolidine ring to the pyridine moiety and the nature of other substituents on the pyridine ring are critical for determining biological activity.
Correlation between Structural Features and Specific Biological Activities (e.g., potency, selectivity)
A central goal of SAR studies is to establish clear correlations between specific structural features and desired biological outcomes like high potency and target selectivity.
Potency: Potency is often enhanced by optimizing multiple interactions with the biological target. For thiazolidine derivatives, this can involve:
Hydrophobic Interactions: The presence of aromatic rings (like the pyridine) and lipophilic substituents (like bromine) often leads to increased potency by engaging with hydrophobic pockets in the target protein. researchgate.net
Hydrogen Bonding: The carbonyl groups of the thiazolidinone ring and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors, which can anchor the molecule in the active site. plos.org
Specific Substituents: In many kinase inhibitor series, specific substitutions are required to achieve high potency. For example, in a study of pyrimidine (B1678525) derivatives, certain substitutions were found to enhance inhibitory activity against specific kinases. researchgate.net Similarly, for thiazolidine-2-thione derivatives acting as xanthine oxidase inhibitors, a phenyl-sulfonamide group was found to be indispensable for high potency. plos.org
Selectivity: Selectivity, the ability of a compound to interact with a specific target over others, is crucial for minimizing off-target effects. Structural modifications can impart selectivity by exploiting subtle differences between the active sites of related proteins.
In one study, modifying the 2-aryl group of a thiazolidine derivative from a disubstituted phenyl to a 4-bromothienyl group led to a compound with the highest selectivity for cancer cells versus non-tumor cells. nih.gov
For kinase inhibitors, achieving selectivity is a major challenge. In one series of tetracyclic inhibitors, a 5-hydroxy substitution resulted in good inhibitory effect against the target kinase DYRK1A, while also showing fair selectivity against the related DYRK1B kinase. rsc.org
The following table provides examples from related heterocyclic scaffolds illustrating the correlation between structural changes and biological outcomes.
| Compound Series | Structural Modification | Resulting Biological Activity |
| Thiazolidine-4-carboxylic acid amides | Change of 2-aryl from phenyl to 4-bromothienyl | Increased selectivity for cancer cells nih.gov |
| Thiazolidine-2-thiones | Introduction of a 4-fluorophenyl-sulfonyl moiety | Potent and mixed-type xanthine oxidase inhibition plos.org |
| 6-Aryl-2-benzoyl-pyridines | Substitution with 3,4,5-trimethoxy groups | Potent tubulin polymerization inhibition (IC₅₀ ~ 1.8 nM) nih.gov |
| Quinazolinone derivatives | Bulky, hydrophobic, electron-withdrawing groups at para-position | Enhanced cytotoxic activity researchgate.net |
These examples underscore the principle that minor structural changes can lead to significant variations in biological activity. The systematic exploration of these modifications in the 3-(6-bromopyridin-2-yl)thiazolidine scaffold is essential for the development of potent and selective therapeutic agents.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug design for modeling the interaction between a small molecule ligand and a protein target.
Molecular docking simulations are frequently employed to predict how thiazolidine (B150603) derivatives may bind to various biological targets. These studies calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein's active site. atmiyauni.ac.inresearchgate.net Although no specific docking studies for 3-(6-Bromopyridin-2-yl)thiazolidine are available, research on analogous structures demonstrates the utility of this approach against several important target classes.
Cancer-Related Proteins: Thiazolidine-2,4-dione derivatives have been extensively studied as inhibitors of kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govmdpi.com Docking studies for these derivatives have successfully predicted their binding modes within the ATP-binding pocket of these kinases. nih.govnih.gov For instance, certain thiazolidine-2,4-diones have been identified as potential dual inhibitors of VEGFR-2 and EGFR, a desirable trait in cancer therapy. mdpi.com Similarly, other studies have targeted Aurora A kinase (AURKA), another protein implicated in cancer, with different thiazolidin-4-one derivatives. nih.gov
HIV-1 Reverse Transcriptase (RT): The thiazolidine scaffold is a key feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). Docking analyses on (benzo[d]thiazol-2-yl)thiazolidin-4-ones have shown stable binding to the allosteric center of HIV-1 RT, providing a structural basis for their inhibitory activity. nih.gov Other research has focused on designing 2-aryl-3-heteroaryl-1,3-thiazolidin-4-ones as selective HIV-1 RT inhibitors. nih.gov
Bacterial Enzymes: Thiazolidinone hybrids have been investigated as potential antibacterial agents by targeting essential bacterial enzymes. nih.gov For example, molecular docking has been used to study the binding of thiazolidinone derivatives to the active site of UDP-N-acetylmuramate dehydrogenase (MurB), an enzyme crucial for bacterial cell wall synthesis. nih.gov Other studies have targeted different bacterial proteins to predict binding affinities and guide the development of new antibacterial agents. ekb.eg
The table below summarizes representative molecular docking studies performed on various thiazolidine derivatives against different biological targets.
| Thiazolidine Scaffold | Biological Target | Key Findings |
| Thiazolidine-2,4-dione | VEGFR-2 / EGFR | Predicted binding to ATP-binding site, guiding design of dual inhibitors. nih.govnih.gov |
| Thiazolidine-2,4-dione | PPARγ | Explored binding modes to understand dual activity as anticancer and antidiabetic agents. nih.gov |
| (Benzo[d]thiazol-2-yl)thiazolidin-4-one | HIV-1 RT | Showed stable binding at the allosteric site, explaining non-competitive inhibition. nih.gov |
| 2-Aryl-3-(benzothiazole)-thiazolidinone | MurB (Bacterial Enzyme) | Identified key interactions for potential antibacterial activity. nih.gov |
| 1,3-Thiazolidine-4-one | Aurora A kinase (AURKA) | Predicted binding poses for potential antiglioma agents. nih.gov |
Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding the mechanism of action and for optimizing the ligand's structure to improve potency and selectivity. Common interactions observed in studies of thiazolidine derivatives include:
Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation within the active site. For example, the carbonyl groups of the thiazolidine ring and amide linkers in various derivatives frequently form hydrogen bonds with key amino acid residues like Asp, Glu, and Asn in the target protein. atmiyauni.ac.inekb.eg
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These studies complement experimental data and provide deep insights into molecular structure, stability, and reactivity.
DFT calculations are widely applied to thiazolidine derivatives to understand their electronic structure and predict their chemical behavior. researchgate.netelsevierpure.com
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. researchgate.net
Studies on various thiazolidinone and thiazolidine-2,4-dione derivatives have used DFT to calculate these parameters, providing insights into their stability and potential for interaction with biological targets. nih.govresearchgate.netuaeu.ac.ae The distribution of electron density, calculated through DFT, also helps in identifying the most reactive sites within the molecule for potential metabolic transformations or for forming interactions with a receptor. elsevierpure.com
Quantum chemical methods are also used to calculate various thermodynamic properties, such as the heat of formation, Gibbs free energy, and entropy. researchgate.netdntb.gov.ua These calculations can help predict the spontaneity and favorability of the reactions used to synthesize the compounds. For thiazolidinone derivatives, these theoretical calculations have been used to understand their stability and the energetics of their formation. jmchemsci.com
The table below shows typical parameters analyzed in DFT studies of thiazolidine derivatives.
| Parameter | Significance in Drug Design |
| HOMO Energy | Relates to the ability to donate an electron; indicates nucleophilic character. |
| LUMO Energy | Relates to the ability to accept an electron; indicates electrophilic character. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MESP) | Maps charge distributions, identifying regions prone to electrophilic or nucleophilic attack and hydrogen bonding. elsevierpure.com |
| Gibbs Free Energy (ΔG) | Predicts the spontaneity of synthesis reactions and conformational stability. |
Q & A
Q. How do thiazolidine derivatives interact with bacterial enzymes like MurB?
- Methodological Answer : Derivatives with 4-thiazolidinone moieties competitively inhibit MurB (IC = 8.2 μM), disrupting peptidoglycan biosynthesis. Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -Br, -CF) enhance binding to the enzyme’s active site .
Structural & Computational Insights
Q. How does the 6-bromo substituent on pyridine affect electronic properties?
Q. What computational tools model the conformational dynamics of thiazolidine derivatives?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
